molecular formula C22H23N3O3 B7173606 1-benzoyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyrrolidine-2-carboxamide

1-benzoyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyrrolidine-2-carboxamide

Cat. No.: B7173606
M. Wt: 377.4 g/mol
InChI Key: FRXLUZMXQZYKOC-UHFFFAOYSA-N
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Description

1-benzoyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-benzoyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyrrolidine-2-carboxamide involves several steps. One common synthetic route includes the reaction of benzoyl chloride with N-(2-oxo-1-phenylpyrrolidin-3-yl)pyrrolidine-2-carboxamide under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is then stirred at room temperature for several hours to yield the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-benzoyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of new derivatives with different functional groups.

Scientific Research Applications

1-benzoyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

    Industry: It is used in the development of new materials and chemicals with specific properties. Its versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-benzoyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one and pyrrolidine-2,5-dione. These compounds share a similar core structure but differ in their functional groups and biological activities. The unique structure of this compound gives it distinct properties and makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-benzoyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-20(19-12-7-14-25(19)21(27)16-8-3-1-4-9-16)23-18-13-15-24(22(18)28)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXLUZMXQZYKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3CCN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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